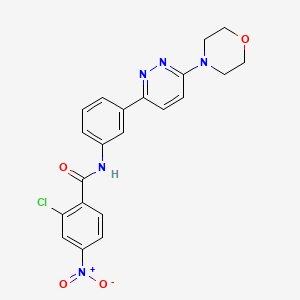
2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and antidiabetic research. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClN4O3, with a molecular weight of approximately 445.83 g/mol. The compound features a chloro substituent on the benzamide moiety and a morpholinopyridazine group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have shown that chloroacetamides, which include derivatives similar to this compound, exhibit varying degrees of antimicrobial activity. For instance, research indicates that these compounds can effectively target Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Table 1: Antimicrobial Efficacy of Chloroacetamides
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | MRSA | 64 µg/mL |
| This compound | E. coli | >128 µg/mL |
| This compound | C. albicans | 64 µg/mL |
Antidiabetic Activity
In addition to its antimicrobial properties, compounds similar to this compound have been evaluated for their antidiabetic potential. Studies utilizing docking simulations have demonstrated that these compounds can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The presence of electron-withdrawing groups like nitro enhances the inhibitory activity against these enzymes .
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | α-glucosidase | 12.5 ± 0.5 |
| This compound | α-amylase | 15.0 ± 0.7 |
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural components. The presence of the chloro group and the morpholinopyridazine moiety are significant for enhancing lipophilicity, which facilitates cellular penetration and interaction with biological targets. Studies suggest that modifications in substituents on the phenyl ring can lead to variations in potency against different microbial strains and metabolic enzymes .
Case Studies
- Antimicrobial Testing : A study involving a series of chloroacetamide derivatives found that those with halogen substitutions demonstrated superior antimicrobial activity due to increased lipophilicity, which aids in membrane penetration .
- Antidiabetic Research : Molecular docking studies highlighted that specific structural features, such as the arrangement of electron-donating and electron-withdrawing groups on the aromatic rings, significantly influence enzyme binding affinities and inhibitory effects .
特性
IUPAC Name |
2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c22-18-13-16(27(29)30)4-5-17(18)21(28)23-15-3-1-2-14(12-15)19-6-7-20(25-24-19)26-8-10-31-11-9-26/h1-7,12-13H,8-11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUQVRKVBPUWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














